Product packaging for Sirpiglenastat(Cat. No.:CAS No. 2079939-05-0)

Sirpiglenastat

Cat. No.: B10857805
CAS No.: 2079939-05-0
M. Wt: 441.5 g/mol
InChI Key: LQNMCWOJACNQQM-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sirpiglenastat (also known as DRP-104) is an investigational, broad-acting glutamine antagonist developed as a prodrug of 6-diazo-5-oxo-L-norleucine (DON) . It is designed to be preferentially activated within tumors, which mitigates the systemic toxicity historically associated with DON and positions it as a promising candidate for cancer research . Its primary mechanism of action involves the direct and irreversible antagonism of glutamine metabolism, a crucial energy source for rapidly proliferating cancer cells . This disruption leads to widespread metabolomic changes in the tumor, inhibiting key anabolic pathways necessary for cancer cell survival . Beyond its direct antitumor activity, this compound induces profound remodeling of the tumor microenvironment . It stimulates both the innate and adaptive immune systems by increasing the infiltration and function of cytotoxic T cells, NK cells, and NKT cells, while simultaneously reducing immunosuppressive cell populations like MDSCs and repolarizing macrophages towards an antitumor M1 phenotype . This dual mechanism—directly targeting tumor metabolism while enhancing antitumor immunity—underpins its significant single-agent efficacy and creates a strong rationale for its synergy with checkpoint inhibitor therapies . Preclinical studies have demonstrated potent antitumor activity, particularly in models of glutamine-dependent cancers, such as those with KEAP1 or NFE2L2 mutations, leading to tumor growth suppression and improved survival . This compound is currently in Phase I/II clinical trials for advanced solid tumors, including non-small cell lung cancer (NSCLC) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N5O5 B10857805 Sirpiglenastat CAS No. 2079939-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2079939-05-0

Molecular Formula

C22H27N5O5

Molecular Weight

441.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-diazo-5-oxohexanoate

InChI

InChI=1S/C22H27N5O5/c1-13(2)32-22(31)19(9-8-16(29)12-25-23)27-21(30)20(26-14(3)28)10-15-11-24-18-7-5-4-6-17(15)18/h4-7,11-13,19-20,24H,8-10H2,1-3H3,(H,26,28)(H,27,30)/t19-,20-/m0/s1

InChI Key

LQNMCWOJACNQQM-PMACEKPBSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C

Canonical SMILES

CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Origin of Product

United States

Molecular Design and Biotransformation of Sirpiglenastat

Prodrug Strategy and Rationale

The primary rationale behind the development of sirpiglenastat is to mitigate the systemic toxicity associated with its active moiety, DON. news-medical.net Early clinical studies of DON demonstrated robust anti-tumor efficacy, but its development was halted due to severe toxic effects, particularly in the gastrointestinal tract. news-medical.netnih.gov This toxicity is linked to DON's mechanism of action, as it mimics the amino acid glutamine and inhibits numerous enzymes essential for the metabolism of rapidly dividing cells, including healthy cells in the gut. news-medical.netcancer.gov

Enzymatic Bioactivation of this compound to 6-Diazo-5-oxo-L-norleucine (DON)

This compound is a chemically modified version of DON, featuring a 2-acetamido-3-(1H-indol-3-yl)-propanamido group at its N-terminus and an isopropyl group at its C-terminal end. aacrjournals.org These chemical additions render the molecule inactive. dracenpharma.com The conversion of the this compound prodrug into its active form, DON, is dependent on enzymatic cleavage. aacrjournals.org This bioactivation process is catalyzed by esterases and proteases, enzymes that are responsible for removing the promoieties that mask the active DON molecule. aacrjournals.org

A cornerstone of the this compound design is its preferential conversion to DON within the tumor microenvironment (TME). nih.govresearchgate.net This targeted activation is possible because the necessary enzymes for its conversion, specifically esterases and proteases, are frequently overexpressed in various solid tumors compared to healthy tissues. aacrjournals.org This differential enzyme activity ensures that the cytotoxic payload is released predominantly at the site of the malignancy. nih.gov

Preclinical research has validated this tumor-targeting strategy, demonstrating significantly higher concentrations of DON in tumors compared to other tissues. In one study involving mice, the administration of this compound resulted in an 11-fold greater concentration of the active drug in the tumor relative to the gastrointestinal tract. news-medical.net Further quantitative data from studies in MC38 tumor-bearing mice support these findings, as shown in the table below.

Tissue CompartmentDON Concentration (nM)Tumor-to-Plasma Ratio
Tumor4302.4x
Plasma1781x
Data from a study where MC38 tumor-bearing mice were administered this compound at 0.5 mg/kg. dracenpharma.com

Complementing its tumor-specific activation, this compound's design incorporates a mechanism for bio-inactivation in healthy tissues. news-medical.net This dual-action approach is critical for reducing the toxicity that plagued the parent compound, DON. nih.gov In non-tumorigenic tissues like the gastrointestinal tract, where the enzymatic landscape differs from that of tumors, this compound is metabolized into an inert, non-toxic compound. researchgate.netnews-medical.net This unique chemical design ensures that while the prodrug is activated in cancer cells, it is simultaneously inactivated in healthy tissues, effectively shielding them from the cytotoxic effects of DON. news-medical.net

Prodrug Stability and Systemic Exposure of Active Moiety

The stability of the prodrug form is a critical factor for its clinical utility. This compound was selected for development based on its high stability in human plasma and gastrointestinal tissues. dracenpharma.comdracenpharma.com This inherent stability prevents the premature, non-specific release of DON into the systemic circulation, a key failure point for previous attempts to deliver DON safely. dracenpharma.com

Mechanisms of Action: Comprehensive Glutamine Pathway Antagonism

Broad Inhibition of Glutamine-Metabolizing Enzymes

Sirpiglenastat, through its active moiety DON, covalently and irreversibly inhibits all ten known glutamine-metabolizing enzymes. medicalresearch.com This comprehensive inhibition distinguishes it from more selective inhibitors and is key to its potent anti-tumor effects. researchgate.netaacrjournals.org

A primary target of this compound is glutaminase (B10826351) (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate (B1630785). aacrjournals.orgdracenpharma.com This initial step in glutamine catabolism is crucial for providing cancer cells with a source of nitrogen and carbon to fuel the tricarboxylic acid (TCA) cycle and support anabolic processes. nih.gov By inhibiting GLS, this compound effectively blocks this key metabolic entry point. dracenpharma.com

Beyond GLS, this compound's broad activity extends to a range of amidotransferases and other enzymes that utilize glutamine as a nitrogen donor for various biosynthetic pathways. aacrjournals.orgdracenpharma.com These enzymes are critical for the synthesis of essential macromolecules required for cancer cell growth and proliferation.

Key Glutamine-Utilizing Enzymes Inhibited by this compound:

Enzyme ClassSpecific Enzymes Inhibited (Examples)Metabolic Pathway Affected
AmidotransferasesPhosphoribosyl pyrophosphate amidotransferase (PPAT), Formylglycinamide ribonucleotide (FGAR) amidotransferase, CTP synthetase (CTPS), GMP synthetase (GMPS)De novo purine (B94841) and pyrimidine (B1678525) synthesis
AminotransferasesAsparagine synthetase (ASNS)Amino acid synthesis
OtherCarbamoyl phosphate synthetase II (CPS-II), Glucosamine-6-phosphate synthase (GFAT), NAD+ synthetase (NADSYN)Pyrimidine synthesis, Hexosamine biosynthesis, NAD+ synthesis

This multi-targeted approach prevents metabolic escape routes that might be available with more selective inhibitors. aacrjournals.org

A significant consequence of this compound's inhibition of glutamine-dependent enzymes is the disruption of de novo purine synthesis. aacrjournals.orgdracenpharma.com Specifically, the inhibition of formylglycinamide ribonucleotide (FGAR) amidotransferase leads to the accumulation of its substrate, FGAR. dracenpharma.comnih.gov This buildup serves as a biomarker of target engagement and highlights the profound metabolic bottleneck created by the drug. nih.gov The inability to synthesize purines de novo deprives cancer cells of the necessary building blocks for DNA and RNA replication, ultimately halting their proliferation. nih.gov

Metabolic Remodeling of the Tumor Microenvironment

The impact of this compound extends beyond the direct inhibition of tumor cell metabolism, leading to a significant remodeling of the tumor microenvironment (TME). nih.govdracenpharma.com This alteration of the metabolic landscape within the tumor has profound implications for both cancer cells and infiltrating immune cells.

By broadly targeting glutamine metabolism, this compound disrupts several canonical cancer metabolism pathways. aacrjournals.orgnih.gov Metabolomic profiling of tumors treated with this compound has revealed widespread changes indicative of a disruption of tumor anabolism. nih.gov This includes not only the impairment of nucleotide and amino acid synthesis but also effects on glycolysis and lipid metabolism. dracenpharma.com This metabolic crisis leads to the induction of apoptosis in cancer cells that are highly dependent on glutamine. medicalresearch.com

The inhibition of glutaminase and other glutamine-utilizing enzymes by this compound leads to significant and measurable alterations in the levels of glutamine and glutamate both within the tumor cells and in the extracellular space. aacrjournals.orgcancer.gov Studies have shown that treatment with this compound results in an accumulation of glutamine and a decrease in glutamate levels within the tumor. cancer.gov This shift in the glutamine-to-glutamate ratio is a direct indicator of the drug's on-target activity. aacrjournals.org

Dose-Dependent Modulation of Glutamine/Glutamate Ratios by this compound in a Murine Cancer Model

Treatment GroupPlasma Glutamine/Glutamate RatioTumor Glutamine/Glutamate Ratio
Vehicle~15~0.5
This compound (0.03 mg/kg)~20~1.0
This compound (0.5 mg/kg)~35~2.5

Data adapted from in vivo studies in MC38 tumor-bearing mice. dracenpharma.com

This alteration of the metabolic milieu within the TME can also impact immune cell function, as immune cells also rely on glutamine for their activity. aacrjournals.org By increasing the availability of glutamine in the TME, this compound may enhance the function of anti-tumor immune cells. cancer.gov

Modulation of Immunosuppressive Metabolite Profiles

A key feature of the tumor microenvironment is the accumulation of metabolites that suppress anti-tumor immune responses. Metabolomic profiling of tumors treated with this compound has revealed significant alterations in these immunosuppressive oncometabolites. nih.govdracenpharma.com Treatment leads to a marked decrease in kynurenine and other tryptophan catabolites, which are known to inhibit T-cell function. dracenpharma.com Furthermore, this compound reduces the levels of cyclooxygenase (COX) and lipoxygenase (LOX) metabolites, such as prostaglandin E2 (PGE2), as well as adenine (B156593) and adenosine, all of which contribute to an immunosuppressive TME. dracenpharma.com This metabolic reprogramming helps to create conditions more favorable for the effective functioning of immune cells. dracenpharma.com

Table 1: Impact of this compound on Immunosuppressive Metabolites

Metabolite ClassSpecific MetabolitesEffect of this compound Treatment
Tryptophan CatabolitesKynurenineDecreased dracenpharma.com
COX/LOX MetabolitesProstaglandin E2 (PGE2)Decreased dracenpharma.com
PurinesAdenine / AdenosineDecreased dracenpharma.com

Immunomodulatory Effects and Antitumor Immune Response Stimulation

This compound induces potent antitumor immune responses by stimulating both the innate and adaptive immune systems. nih.govdracenpharma.comdracenpharma.comtargetmol.commedchemexpress.com This broad immunological modulation is a critical component of its therapeutic efficacy. nih.govaacrjournals.org By inhibiting glutamine metabolism in the TME, this compound alleviates the nutrient deprivation that impairs immune cell function, thereby enhancing the infiltration and activity of multiple immune cell types. nih.govmedicalresearch.com This leads to a rebalancing of the TME, fostering a highly proliferative and activated phenotype in immune cells for a durable anti-tumor response. medicalresearch.com

Enhancement of Innate Immune Cell Activity

The innate immune system serves as the first line of defense against tumors. This compound has been shown to stimulate several key components of this system. dracenpharma.comdracenpharma.comdracenpharma.com

In addition to conventional NK cells, this compound also promotes the infiltration of Natural Killer T (NKT) cells into the tumor microenvironment. nih.govaacrjournals.orgdracenpharma.com NKT cells are a unique subset of T lymphocytes that share properties with NK cells and play a role in bridging the innate and adaptive immune responses. nih.gov The increased presence of NKT cells further bolsters the innate anti-tumor response. aacrjournals.org

Tumor-Associated Macrophages (TAMs) can exist in two primary states: the pro-tumoral, immunosuppressive M2 phenotype or the anti-tumoral, immunostimulatory M1 phenotype. This compound treatment effectively repolarizes TAMs from the M2 to the M1 phenotype. nih.govaacrjournals.org This shift is crucial, as M1 macrophages actively participate in the anti-cancer immune response, contrasting with the immunosuppressive functions of M2 macrophages. nih.gov This effect is part of a broader inhibition of immunosuppressive myeloid cells, including both macrophages and myeloid-derived suppressor cells (MDSCs). dracenpharma.comdracenpharma.com

Modulation of Adaptive Immune Cell Function

This compound significantly enhances the adaptive immune response, primarily by modulating the function of T cells. dracenpharma.comdracenpharma.com Treatment results in a substantial increase in the infiltration of various T cell populations into the tumor, including total T cells (CD3+), helper T cells (CD4+), and cytotoxic T cells (CD8+). aacrjournals.org

Table 2: Effect of this compound on T Cell Infiltration

T Cell PopulationMetricVehicle ControlThis compound TreatmentP-value
CD3+ T Cells% of Live Cells1.98%6.78%P = 0.0008 aacrjournals.org
CD8α+ T Cells% of Live Cells3.21%5.35%P = 0.015 aacrjournals.org

Functionally, these T cells are more active and effective. nih.gov The increased CD8+ T cells exhibit a more proliferative phenotype, as shown by increased Ki67 expression, and a trend towards decreased expression of exhaustion markers. aacrjournals.org This suggests that this compound not only increases the number of T cells in the tumor but also reverses T-cell exhaustion, a common mechanism of immune evasion by cancers. nih.gov The mechanism for this may involve the increased availability of glutamine in the TME for T-cell use, as glutamine is essential for their proliferation and activation. cancer.gov

Increased T-Cell Proliferation and Activation

Research indicates that treatment with this compound leads to substantial changes in immune cell infiltrates within the tumor microenvironment. aacrjournals.orgnih.gov Flow cytometry analysis has shown that this compound treatment results in an increase in various immune cells, including CD3+, CD4+, and CD8+ T cells. aacrjournals.org

Functionally, these T cells demonstrate increased proliferation and activation. cancer.govaacrjournals.org Studies have observed that the increased CD8+ T cells exhibit a more proliferative phenotype, as indicated by Ki67+ staining. aacrjournals.org The mechanism is linked to the blockade of glutamine metabolism in tumor cells, which increases the availability of glutamine in the TME. cancer.gov As glutamine is crucial for T-cell generation, its increased concentration may enhance T-cell proliferation and activation, leading to further killing of tumor cells. cancer.gov This metabolic reprogramming shifts T cells toward a more anti-tumorigenic function. aacrjournals.org

Reduction of T-Cell Exhaustion

In addition to promoting proliferation, this compound has been shown to reduce T-cell exhaustion, a state of dysfunction that arises during chronic diseases like cancer. aacrjournals.org In preclinical models, T cells in tumors treated with this compound were found to be less exhausted. aacrjournals.orgnih.gov Specifically, there was a tendency for a decrease in exhaustion markers like PD-1+LAG-1+ on CD8+ T cells. aacrjournals.org

Further analysis of gene expression in treated tumors supports this finding. The relative expression of genes related to exhausted T cells was reduced following this compound treatment, indicating a shift away from the exhausted phenotype. aacrjournals.orgdracenpharma.com This reversal of exhaustion is a key component of this compound's immunomodulatory effect, helping to restore and sustain an effective anti-tumor immune response. aacrjournals.org

Research FindingEffect of this compoundSource
T-Cell Infiltration Increased CD3+, CD4+, and CD8+ T cells in the TME. aacrjournals.org
T-Cell Proliferation Increased proliferative (Ki67+) phenotype in CD8+ T cells. aacrjournals.org
T-Cell Activation Enhanced T-cell activation due to increased glutamine in the TME. cancer.gov
T-Cell Exhaustion Markers Tendency to decrease exhaustion markers (PD-1+LAG-1+) on T cells. aacrjournals.org
Exhaustion-Related Genes Downregulation of genes associated with exhausted CD8+ T cells. dracenpharma.com

Suppression of Pro-Tumorigenic Cytokines and Proteins

This compound's impact on the tumor microenvironment extends to the modulation of various signaling molecules. aacrjournals.org Treatment with the compound has been shown to decrease several pro-tumorigenic cytokines and proteins. aacrjournals.orgmedchemexpress.com

Suppressed Cytokine/ProteinPrimary Pro-Tumorigenic Function
KC (Keratinocyte-derived Chemokine) Neutrophil chemoattractant, implicated in inflammation and tumor progression.
IL-6 (Interleukin-6) Promotes tumor cell growth, survival, and inflammation.
MCP-1 (Monocyte Chemoattractant Protein-1) Recruits monocytes/macrophages that can have pro-tumor functions.
VEGF (Vascular Endothelial Growth Factor) Stimulates the formation of new blood vessels (angiogenesis) to supply tumors.
LIF (Leukemia Inhibitory Factor) Promotes cancer cell survival and stemness.

Preclinical Efficacy and Therapeutic Potential in Experimental Oncology Models

In Vitro Antitumor Activity

The in vitro antitumor activity of Sirpiglenastat is directly linked to the availability of glutamine, highlighting its mechanism as a glutamine antagonist. In studies involving murine colon carcinoma (MC38) cells, both this compound and its active form, DON, inhibited cell growth in a concentration-dependent manner. aacrjournals.org The cytotoxicity of this compound was significantly enhanced in media with low glutamine concentrations (0.5 mmol/L) compared to high glutamine concentrations (4 mmol/L), with a 96.3-fold shift in the half-maximal inhibitory concentration (IC50). aacrjournals.org This glutamine-dependent effect was also observed in other cancer cell lines, including CT26 (murine colon carcinoma) and A549 (human lung carcinoma). aacrjournals.org In contrast, the conventional chemotherapeutic agent doxorubicin (B1662922) showed glutamine-independent cytotoxicity. aacrjournals.org

Further studies have demonstrated the efficacy of this compound in P493B lymphoma cells, where it was shown to decrease cell viability with a half-maximal effective concentration (EC50) of 10 µM.

Cell LineModel TypeKey FindingCitation
MC38 Murine Colon CarcinomaCytotoxicity is highly dependent on glutamine concentration. A 96.3-fold lower IC50 was observed in low glutamine (0.5 mmol/L) vs. high glutamine (4.0 mmol/L) media. aacrjournals.org
CT26 Murine Colon CarcinomaDemonstrated glutamine-dependent sensitivity to this compound. aacrjournals.org
A549 Human Lung CarcinomaShowed similar glutamine-dependent sensitivity to this compound. aacrjournals.org
P493B Human B-cell LymphomaDecreased cell viability with a reported EC50 of 10 µM.

This table is interactive. Sort and filter data as needed.

In Vivo Antitumor Efficacy in Murine Models

This compound has demonstrated significant antitumor activity as a single agent in various in vivo murine models, which are critical for evaluating the therapeutic potential of new cancer drugs. aacrjournals.orgmedicalresearch.com

In syngeneic models, where tumor tissues from the same genetic background as the mouse are implanted, this compound has shown robust efficacy. In the MC38 colon cancer model, this compound resulted in significant, dose-dependent tumor growth inhibition (TGI) ranging from 96% to 101%. aacrjournals.org It also demonstrated a significant dose-dependent increase in lifespan in these animals. aacrjournals.org

Similar potent activity was observed in the CT26 colon carcinoma model, where this compound demonstrated significant efficacy as a single agent, achieving a TGI of 90% at day 12. aacrjournals.orgmedchemexpress.com Furthermore, in the H22 mouse hepatoma model, this compound treatment resulted in significant tumor growth inhibition. aacrjournals.orgmedchemexpress.com

The efficacy of this compound has also been validated in genetically engineered mouse models, which are designed to more accurately reflect human cancer development. In a GEMM of KRAS-driven lung adenocarcinoma, where the loss of the Keap1 gene accelerates tumor growth, this compound demonstrated robust anti-tumor efficacy. This is particularly relevant as tumors with mutations in the KEAP1/NRF2 pathway often exhibit metabolic vulnerabilities, including a dependency on glutamine. dracenpharma.com

Patient-derived xenograft models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are considered a valuable tool for preclinical drug evaluation. nih.govfrontiersin.org this compound has shown anti-tumor activity in PDX models of non-small cell lung cancer (NSCLC), particularly those with specific genetic mutations. dracenpharma.com For instance, in a lung adenocarcinoma PDX model with both Kras and KEAP1 mutations, this compound demonstrated notable anti-tumor effects. dracenpharma.com It has also shown superior anti-tumor activity compared to GLS1 inhibition in KEAP1-mutant squamous cell carcinoma PDX models. dracenpharma.com

In addition to PDX models, this compound has been tested in standard xenograft models where human cancer cell lines are implanted into immunodeficient mice. Efficacy has been observed in various xenograft models, including those for head and neck squamous cell carcinoma (HNSCC). patsnap.com To better simulate human metabolism, studies have utilized CES1-/- mice, where this compound is effectively metabolized to its active form, DON, in tumor tissues. In these specific mouse models, this compound was shown to reduce tumor size in mice bearing EL4 (murine T cell lymphoma), MC-38 (murine colon), EO771 (murine breast), or 3LL (Lewis lung carcinoma) tumors.

Model TypeSpecific ModelCancer TypeSummary of FindingsCitation
Syngeneic MC38Colon CarcinomaSignificant dose-dependent tumor growth inhibition (96%-101%) and increased lifespan. aacrjournals.org
Syngeneic CT26Colon CarcinomaSignificant single-agent efficacy with 90% TGI at day 12. aacrjournals.orgmedchemexpress.com
Syngeneic H22HepatomaSignificant inhibition of tumor growth. aacrjournals.orgmedchemexpress.com
GEMM KRAS-driven/Keap1-lossLung AdenocarcinomaDemonstrated robust anti-tumor efficacy in a model with glutamine dependency. dracenpharma.com
PDX KEAP1-mutantLung AdenocarcinomaShowed anti-tumor activity. dracenpharma.com
PDX KEAP1-mutantSquamous Cell CarcinomaDemonstrated superior efficacy compared to GLS1 inhibition. dracenpharma.com
Xenograft HNSCC modelsHead and Neck Squamous Cell CarcinomaPotent antitumoral effect observed. patsnap.com

This table is interactive. Sort and filter data as needed.

Immunodeficient Murine Models for Adaptive Immune System Contribution Assessment

To delineate the contribution of the adaptive immune system to the antitumor activity of this compound, its efficacy was evaluated in both immunocompetent and immunodeficient murine models. aacrjournals.org A key study utilized the CT26 colon carcinoma model implanted in standard immunocompetent BALB/c mice and, in parallel, in immunodeficient BALB/c nude mice, which lack a thymus and are therefore deficient in T-lymphocytes. aacrjournals.org

The results demonstrated that the antitumor efficacy of this compound was significantly diminished in the immunodeficient mice compared to their immunocompetent counterparts. aacrjournals.org Specifically, at day 14 of the study, the tumor growth inhibition (TGI) was 88.1% in the immunocompetent mice, whereas it was reduced to 68.4% in the immunodeficient nude mice. aacrjournals.org

Table 1: Efficacy of this compound in Immunocompetent vs. Immunodeficient Mice

Murine ModelImmune StatusCancer ModelTumor Growth Inhibition (TGI)Source
BALB/cImmunocompetentCT26 Colon Carcinoma88.1% aacrjournals.org
BALB/c NudeImmunodeficient (T-cell deficient)CT26 Colon Carcinoma68.4% aacrjournals.org

Therapeutic Efficacy in Specific Cancer Subtypes

This compound has demonstrated significant single-agent activity in preclinical models of various solid tumors, particularly those with specific genetic mutations that render them dependent on glutamine metabolism. dracenpharma.com

Non-Small Cell Lung Cancer (NSCLC)

Mutations in the Kelch-like ECH-associated protein 1 (KEAP1) and serine/threonine kinase 11 (STK11) genes are associated with aggressive non-small cell lung cancer (NSCLC) and resistance to standard therapies, including immune checkpoint inhibitors. researchgate.netfriendsofcancerresearch.org These mutations often lead to the hyperactivation of the NRF2 pathway, which, while promoting an antioxidant response, also creates metabolic vulnerabilities, including a heightened dependency on glutamine. researchgate.netdracenpharma.com

This compound has shown robust anti-tumor efficacy in multiple preclinical mouse and human models of KEAP1-mutant NSCLC. researchgate.net By broadly inhibiting glutamine-consuming reactions, this compound exploits the metabolic dependency of these tumors. researchgate.netdracenpharma.com Studies have shown that its mechanism is distinct from and broader than selective glutaminase (B10826351) (GLS) inhibition, suggesting that a more comprehensive blockade of glutamine metabolism is an effective strategy against KEAP1-mutant cancers. researchgate.net Preclinical data confirmed this compound's single-agent activity in NSCLC tumors with mutations in KEAP1 and STK11. dracenpharma.com In these models, the compound was found to robustly inhibit nucleotide and purine (B94841) metabolism. dracenpharma.com Furthermore, multimodal single-cell sequencing has shown that this compound can reverse T cell exhaustion and decrease regulatory T cells (Tregs), enhancing the function of CD4+ and CD8+ T cells. larvol.com

Acquired resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib (B560133) is a major clinical challenge in the treatment of EGFR-mutant lung adenocarcinoma (LUAD). nih.govnih.gov Resistance mechanisms are heterogeneous and can involve both EGFR-dependent and independent pathways. nih.gov Preclinical data has indicated that this compound possesses single-agent activity in models of osimertinib-resistant NSCLC, highlighting a potential therapeutic avenue for this hard-to-treat patient population. dracenpharma.com The therapeutic concept of targeting glutamine metabolism in this context is being explored, with other novel prodrugs of DON also demonstrating antitumor activity against resistant tumors. larvol.com

Head and Neck Squamous Cell Carcinoma (HNSCC)

This compound has also shown therapeutic potential in preclinical models of head and neck squamous cell carcinoma (HNSCC). dracenpharma.comlarvol.com Research indicates that glutamine blockade with this compound sensitizes HNSCC cells to a form of iron-dependent cell death known as ferroptosis. larvol.com This effect is linked to the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which protects cells from the accumulation of toxic lipid peroxides. By inhibiting glutamine metabolism, this compound appears to compromise this protective mechanism, rendering the cancer cells vulnerable to ferroptosis upon GPX4 inhibition. larvol.com This establishes a novel mechanistic link between glutamine metabolism and ferroptosis that could be therapeutically exploited in HNSCC. larvol.com

Pancreatic Ductal Adenocarcinoma (PDAC)

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high demand for glutamine to support its proliferation and maintain redox balance. researchgate.net Preclinical studies using this compound have demonstrated a profound decrease in tumor growth in in vivo models of PDAC. researchgate.net Treatment with DON, the active metabolite of this compound, was shown to induce a metabolic crisis in PDAC cells in vitro. researchgate.net Furthermore, DON treatment was found to decrease hyaluronan and collagen in the tumor microenvironment, leading to extensive remodeling of the extracellular matrix and increased infiltration of CD8+ T-cells. researchgate.net These findings suggest that targeting glutamine metabolism with this compound has direct antitumor effects and can favorably modulate the tumor microenvironment in PDAC. researchgate.net

Table 2: Summary of this compound Preclinical Efficacy in Specific Cancer Subtypes

Cancer SubtypeKey Genetic ContextPreclinical FindingMechanism of ActionSource(s)
NSCLCKEAP1/STK11 MutationsRobust single-agent anti-tumor efficacy in multiple models.Exploits glutamine dependency created by NRF2 hyperactivation; inhibits nucleotide/purine metabolism. dracenpharma.comresearchgate.netdracenpharma.com
LUADOsimertinib-ResistantDemonstrated single-agent activity in preclinical models.Broad antagonism of glutamine metabolism. dracenpharma.com
HNSCCNot SpecifiedSensitizes cancer cells to ferroptosis.Glutamine blockade compromises GPX4-mediated protection against lipid peroxidation. larvol.com
PDACNot SpecifiedReduced tumor growth in vivo; induced metabolic crisis in vitro.Broad inhibition of glutamine metabolism; remodeling of the tumor microenvironment. researchgate.net

Synergistic Effects in Combination Therapies

The therapeutic potential of this compound is significantly amplified when used in combination with other anti-cancer therapies. By targeting the metabolic addiction of tumors to glutamine, this compound can create a more favorable tumor microenvironment for the activity of other agents, leading to enhanced efficacy and more durable responses in preclinical models. nih.govdracenpharma.com

Preclinical evidence strongly supports the synergistic combination of this compound with various immune checkpoint inhibitors. biorxiv.org This synergy is attributed to this compound's ability to remodel the tumor microenvironment, making it more susceptible to an anti-tumor immune response. nih.gov By inhibiting glutamine metabolism in tumor cells, this compound can alleviate the immunosuppressive conditions within the tumor, thereby enhancing the efficacy of immune checkpoint blockade. nih.govdracenpharma.com

In the CT26 colon cancer model, combination therapy of this compound with anti-PD-1 or anti-PD-L1 antibodies resulted in significantly improved survival and a higher percentage of long-term durable cures compared to either monotherapy alone. nih.gov Specifically, the combination of this compound with an anti-PD-1 antibody led to a 62.5% cure rate, a substantial increase from the 0% cure rate observed with anti-PD-1 monotherapy. nih.gov Similarly, when combined with an anti-PD-L1 antibody, this compound achieved up to a 50% long-term durable cure rate. nih.gov

Furthermore, synergistic effects have also been observed with other immune checkpoint inhibitors. In preclinical models, the combination of this compound with an anti-CTLA-4 antibody or an anti-TIGIT antibody also demonstrated enhanced anti-tumor efficacy, leading to improved survival outcomes. nih.govdracenpharma.com These findings underscore the broad potential of this compound to augment the therapeutic effects of a range of immune checkpoint inhibitors.

Interactive Table: Preclinical Efficacy of this compound in Combination with Immune Checkpoint Inhibitors in the CT26 Colon Cancer Model

Treatment GroupMedian Survival (days)Long-Term Cures (%)
Vehicle27.50
Anti-PD-1 AbNot Reported0
This compound (1.4 mg/kg) + Anti-PD-1 Ab>7762.5
Anti-PD-L1 Ab29.5Not Reported
This compound (0.7 mg/kg) + Anti-PD-L1 Ab76.512.5
This compound (1.4 mg/kg) + Anti-PD-L1 Ab9450
Anti-CTLA-4 AbNot ReportedNot Reported
This compound + Anti-CTLA-4 AbSignificantly ImprovedNot Reported
Anti-TIGIT AbNot ReportedNot Reported
This compound + Anti-TIGIT AbSignificantly ImprovedNot Reported

Recent preclinical findings have illuminated a novel synergistic relationship between this compound and inhibitors of the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its dysregulation is a common feature in many cancers.

A study investigating the metabolic dependencies of pancreatic ductal adenocarcinoma (PDAC) revealed that treatment with this compound led to a compensatory activation of the ERK signaling pathway as a survival mechanism in tumor cells. nih.gov This observation provided a strong rationale for combining this compound with an inhibitor of this pathway to counteract this resistance mechanism.

To test this hypothesis, researchers combined this compound with trametinib (B1684009), a potent and selective inhibitor of MEK1 and MEK2, which are key kinases in the ERK pathway. The combination therapy was evaluated in a homogeneous PDAC model. The results demonstrated that the addition of trametinib to this compound treatment led to a significant increase in the survival rate of the animals compared to either agent alone. nih.gov This suggests that the dual inhibition of glutamine metabolism and the ERK pathway can create a powerful anti-tumor effect, offering a promising therapeutic strategy for cancers that rely on ERK signaling for survival. nih.gov

Interactive Table: Preclinical Efficacy of this compound in Combination with an ERK Pathway Inhibitor

Cancer ModelCombination TherapyObserved Outcome
Pancreatic Ductal Adenocarcinoma (PDAC)This compound (DRP-104) + Trametinib (MEK Inhibitor)Significantly increased survival rate

Comparative Research and Distinctive Profile of Sirpiglenastat

Differentiation from Selective Glutaminase (B10826351) Inhibitors (e.g., CB-839, Telaglenastat)

A key distinction of sirpiglenastat lies in its broad-spectrum antagonism of glutamine metabolism, which sets it apart from selective inhibitors that target a single enzyme in the pathway. medicalresearch.comresearchgate.net Selective inhibitors, such as Telaglenastat (CB-839), are first-in-class, orally active compounds that specifically and reversibly inhibit glutaminase 1 (GLS1). medchemexpress.comesmoopen.com GLS1 is the enzyme responsible for converting glutamine to glutamate (B1630785), a crucial step for many cancer cells to fuel the tricarboxylic acid (TCA) cycle. onclive.com

In contrast, this compound, upon conversion to its active moiety DON, irreversibly inhibits not only GLS1 but also at least nine other enzymes that utilize glutamine. aacrjournals.orgnih.gov This broad inhibition disrupts multiple fundamental metabolic pathways essential for cancer cell proliferation and survival, including the synthesis of nucleotides (purines and pyrimidines), amino acids, and hexosamines. aacrjournals.orgdracenpharma.com This multi-pronged attack may circumvent the metabolic escape mechanisms that can lead to resistance against highly selective GLS1 inhibitors. nih.gov While selective GLS1 inhibition has shown promise, therapeutic responses in monotherapy have been generally limited, potentially due to compensatory metabolic pathways that tumors can exploit. aacrjournals.org this compound's broader mechanism of action suggests it may be a more effective therapeutic approach against tumors with a dependency on glutamine metabolism. researchgate.net

FeatureThis compound (Active Moiety: DON)Telaglenastat (CB-839)
Target(s)Broad-spectrum; inhibits at least 10 glutamine-utilizing enzymes (e.g., GLS1, GFAT, CTPS, GMPS). aacrjournals.orgmedicalresearch.comnih.govSelective; primarily targets glutaminase 1 (GLS1). medchemexpress.comesmoopen.com
Mechanism of ActionIrreversible covalent inhibitor. nih.govdracenpharma.comReversible, allosteric inhibitor. medchemexpress.comnih.gov
Metabolic Pathways DisruptedGlutaminolysis, de novo nucleotide synthesis, hexosamine biosynthesis, amino acid synthesis, NAD+ synthesis. aacrjournals.orgdracenpharma.comPrimarily glutaminolysis (conversion of glutamine to glutamate). onclive.com
RationaleTo overcome potential resistance to single-enzyme inhibition by broadly disrupting glutamine metabolism. researchgate.netnih.govTo specifically block the first key step in glutamine utilization by cancer cells. onclive.com

Advantages of Prodrug Design in Overcoming Prior DON Limitations

The therapeutic potential of DON as a broad glutamine antagonist was recognized for decades; however, its clinical development was halted by dose-limiting toxicities, particularly severe gastrointestinal (GI) side effects. nih.govresearchgate.netjohnshopkins.edu This toxicity is attributed to the high reliance of rapidly proliferating healthy cells, such as those lining the GI tract, on glutamine metabolism. johnshopkins.eduhopkinsmedicine.org

This compound was engineered as a prodrug to circumvent these limitations. aacrjournals.orgresearchgate.net The inactive compound is designed for preferential delivery to and activation within the tumor, thereby concentrating the active drug, DON, where it is needed and sparing healthy tissues. nih.govoncozine.comdrugtargetreview.com This tumor-targeted approach has been shown in preclinical models to create a significantly wider therapeutic window. dracenpharma.com Studies in mice demonstrated that after administration of this compound, there was a substantially higher concentration of the active drug in the tumor compared to the gastrointestinal tract. hopkinsmedicine.orgdrugtargetreview.com This preferential distribution allows for potent anti-tumor efficacy without the overt toxicity that plagued the original compound. researchgate.netdracenpharma.com The prodrug design is a critical innovation, enabling the re-evaluation of a highly potent anti-cancer agent by mitigating its primary drawback. hopkinsmedicine.orgoncozine.com

Limitation of DONThis compound (Prodrug) Advantage
High Gastrointestinal (GI) ToxicityDesigned for high stability in GI tissues and plasma, minimizing release of active DON in the gut. dracenpharma.comdracenpharma.com
Lack of Tumor SelectivityPreferentially converted to active DON within the tumor microenvironment, leading to higher drug concentration in the tumor vs. healthy tissue. aacrjournals.orgdrugtargetreview.comcancer.gov
Narrow Therapeutic WindowSignificantly improved therapeutic window, allowing for effective anti-tumor doses with reduced systemic toxicity. researchgate.netdracenpharma.com
Systemic Exposure and Side EffectsLimits systemic exposure to the toxic active moiety, potentially reducing side effects. cancer.govdracenpharma.com

Unique Contribution to Immuno-Metabolic Reprogramming Research

This compound's impact extends beyond the direct killing of cancer cells; it profoundly remodels the tumor microenvironment (TME), making a unique contribution to the field of immuno-metabolism. aacrjournals.orgdracenpharma.com Highly proliferative tumors consume vast amounts of glutamine, depleting this essential amino acid from the TME and thereby suppressing the function of crucial immune cells, such as T cells. aacrjournals.orgnih.gov

By blocking tumor glutamine metabolism, this compound not only inhibits tumor growth but also leads to a broad metabolic remodeling of the TME that enhances anti-tumor immunity. medicalresearch.comdracenpharma.com Research findings indicate that treatment with this compound leads to significant and broad changes in immune cell infiltrates. aacrjournals.org Specifically, it has been shown to:

Stimulate effector immune cells : It increases the presence of tumor-infiltrating lymphocytes (TILs), including T effector cells, Natural Killer (NK) cells, and NKT cells. aacrjournals.orgdracenpharma.com

Reprogram myeloid cells : It inhibits immunosuppressive myeloid-derived suppressor cells (MDSCs) and polarizes tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor M1 phenotype. aacrjournals.org

Alter the metabolic landscape : It decreases immunosuppressive metabolites within the TME, such as kynurenine, and reduces pro-tumorigenic proteins. aacrjournals.orgdracenpharma.commedchemexpress.com

This dual mechanism of directly targeting tumor metabolism while simultaneously stimulating both the innate and adaptive immune systems is a distinctive feature. medicalresearch.commedchemexpress.com This immuno-metabolic reprogramming creates a less hospitable environment for the tumor and renders it more susceptible to immune attack, providing a strong rationale for its use in combination with immune checkpoint inhibitors. aacrjournals.orgnih.gov

Immune Cell/ComponentEffect of this compound-Mediated Reprogramming
T Effector CellsIncreased infiltration and proliferation; reduced exhaustion. aacrjournals.orgdracenpharma.com
NK and NKT CellsStimulated and increased infiltration. aacrjournals.orgdracenpharma.com
Tumor-Associated Macrophages (TAMs)Polarized from an immunosuppressive M2-like phenotype to an anti-tumor M1 phenotype. aacrjournals.org
Myeloid-Derived Suppressor Cells (MDSCs)Inhibited/decreased. aacrjournals.orgdracenpharma.com
Immunosuppressive Metabolites (e.g., Kynurenine)Decreased levels in the TME. aacrjournals.orgdracenpharma.com

Advanced Research Directions and Translational Perspectives

Comprehensive Metabolomic and Gene Expression Profiling for Biomarker Discovery

Metabolomic and gene expression profiling studies have been instrumental in elucidating the multifaceted mechanisms of action of Sirpiglenastat. These analyses reveal significant alterations in tumor metabolism and immune cell dynamics, offering insights into potential biomarkers for treatment response.

Metabolomic Profiling: Treatment with this compound induces widespread metabolic reprogramming within tumors, disrupting anabolism and canonical cancer metabolic pathways researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net. Key findings include:

Altered Glutamine Metabolism: this compound directly antagonizes glutamine metabolism, leading to significant changes in glutamine utilization pathways researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net.

Decreased Immunosuppressive Metabolites: Several metabolites associated with immune suppression, such as Kynurenine, Tryptophan catabolites, PGE2 (a COX/LOX metabolite), and adenine (B156593)/adenosine, are significantly reduced dracenpharma.com.

Nucleotide Synthesis Disruption: this compound impacts nucleotide biosynthesis, characterized by decreased pyrimidine (B1678525) and purine (B94841) nucleotide metabolites, alongside increased ATP levels aacrjournals.orgaacrjournals.org. Specifically, FGAR (a substrate for purine synthesis) increases, while adenine and guanine (B1146940) decrease nih.gov.

Amino Acid and Energy Metabolism Shifts: Tumors treated with this compound show increased levels of glutamine and other amino acids dracenpharma.com. Alterations in glucose and fructose (B13574) metabolism are also observed, with decreased lactate (B86563) production, suggesting a shift in energy substrate utilization aacrjournals.org.

Gene Expression Profiling: Gene expression analyses, often coupled with flow cytometry, highlight this compound's profound immunomodulatory effects researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net. These include:

Enhanced Immune Cell Infiltration: Significant increases in Tumor-Infiltrating Lymphocytes (TILs), T cells, NK cells, and NKT cells are consistently observed researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net.

Immune Cell Functional Modulation: T cells exhibit increased proliferation and reduced exhaustion markers researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.netnih.gov. Tumor-associated macrophages (TAMs) are polarized towards the pro-inflammatory M1 phenotype researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net. Concurrently, immunosuppressive cell populations such as Myeloid-Derived Suppressor Cells (MDSCs) and protumorigenic proteins are decreased researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.net.

Immune-Related Gene Signatures: NanoString analysis reveals downregulation of exhausted CD8+ T cell-related genes and modulation of genes associated with M1/M2 macrophage polarization dracenpharma.com. Cytokine profiling indicates a reduction in pro-tumorigenic factors like VEGF and KC (IL-8) nih.gov.

Biomarker Potential: The observed changes in plasma Glutamine/Glutamate (B1630785) ratios may serve as pharmacodynamic biomarkers for this compound's target engagement fibrofoundation.org. Furthermore, the specific patterns of metabolic reprogramming and immune cell modulation could potentially be developed into predictive biomarkers for patient stratification and treatment response.

Metabolite/Pathway CategoryObserved Change with this compoundPotential Biomarker Significance
Glutamine Metabolism Altered, increased glutamineTarget engagement, metabolic stress indicator
Immunosuppressive Metabolites Decreased (Kynurenine, PGE2)Indicator of reduced immune suppression, potential response
Nucleotide Synthesis Decreased pyrimidines/purinesDisruption of cancer cell proliferation machinery
Immune Cell Infiltration Increased (TILs, T cells, NK cells)Enhanced anti-tumor immune activity
Immune Cell Function Decreased T cell exhaustion, M1 TAM polarizationImproved immune response, potential response
Pro-Tumorigenic Cytokines Decreased (VEGF, KC/IL-8)Reduced tumor support, potential response
Plasma Gln/Glu Ratio AlteredSurrogate PD biomarker for target engagement fibrofoundation.org

Elucidation of Compensatory Metabolic Pathways and Resistance Mechanisms

Cancer cells exhibit remarkable metabolic plasticity, enabling them to adapt to therapeutic interventions. Understanding these compensatory mechanisms is crucial for predicting and overcoming potential resistance to this compound.

Metabolic Adaptation: Cancer cells can activate alternative metabolic pathways to circumvent glutamine dependency when faced with glutamine antagonists nih.govbiomolther.orgmdpi.comsaspublishers.com. These include:

Pyruvate Carboxylation: This pathway allows cells to replenish the TCA cycle using glucose-derived pyruvate, bypassing the need for glutamine-derived anaplerosis nih.govbiomolther.orgoaepublish.comspringermedizin.de.

Alternative Glutaminase (B10826351) Isoforms: Upregulation of GLS2, another glutaminase isoform, has been identified as a resistance mechanism to selective GLS inhibitors nih.gov.

Other Anaplerotic Substrates: Cancer cells may utilize other substrates like oxaloacetate or glutamate to maintain TCA cycle function nih.govspringermedizin.de.

Fibrolamellar Carcinoma (FLC) Specifics: In FLC, the DNAJB1-PRKACA fusion drives a metabolic rewiring that leads to "glutamine addiction." This dependency can result in nutrient depletion in the TME and enrichment with immunosuppressive metabolites like ammonia, potentially impairing anti-tumor immune responses and contributing to resistance fibrofoundation.orgfibrofoundation.org.

General Resistance Strategies: While specific resistance mechanisms to this compound are still under investigation, general strategies employed by cancer cells against glutamine metabolism inhibitors include enhancing metabolic flexibility and activating alternative nutrient supply pathways biomolther.orgmdpi.comsaspublishers.comoaepublish.com. The broad-spectrum antagonism by this compound may, however, offer an advantage in overcoming resistance mechanisms that target single enzymes within the glutamine metabolic network.

Development of Next-Generation Glutamine Antagonist Prodrugs

The development of this compound represents a significant advancement in the field of glutamine antagonism, specifically addressing the limitations of earlier compounds like DON.

Rationale for Prodrug Design: this compound (DRP-104) was engineered as a prodrug of DON to mitigate DON's inherent toxicity, particularly to the gastrointestinal tract, which hampered its clinical development researchgate.netfibrofoundation.orghopkinsmedicine.orgsciencedaily.comoncozine.com. The core innovation lies in its chemical design, which renders the molecule inactive until it reaches the tumor microenvironment researchgate.nethopkinsmedicine.orgsciencedaily.comoncozine.com.

Tumor-Targeted Activation: this compound is designed to be bio-activated preferentially within tumors through enzymatic cleavage of attached promoieties, while remaining largely inactive in healthy tissues like the gut researchgate.nethopkinsmedicine.orgsciencedaily.comoncozine.com. This targeted activation ensures higher concentrations of the active drug (DON) at the tumor site, leading to potent anti-tumor effects with reduced systemic toxicity hopkinsmedicine.orgsciencedaily.com.

Advantages of the Prodrug Approach: This strategy allows for the safe reevaluation and clinical application of the highly efficacious glutamine antagonist class researchgate.nethopkinsmedicine.orgsciencedaily.comoncozine.com. Preclinical studies demonstrated that DRP-104 delivered significantly more active drug to tumors compared to the gut, showing comparable tumor eradication with markedly improved tolerability hopkinsmedicine.orgsciencedaily.com. The prodrug's stability in plasma and GI tissues, coupled with preferential tumor distribution and activation, underscores its success as a next-generation therapeutic fibrofoundation.org.

Integration with Emerging Therapeutic Modalities

This compound's ability to remodel the tumor microenvironment and enhance anti-tumor immunity positions it as a promising candidate for combination therapies with emerging treatment modalities, particularly immunotherapies.

Synergy with Immune Checkpoint Inhibitors: this compound exhibits significant synergistic activity when combined with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 therapies researchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govdracenpharma.commycancergenome.orgmedchemexpress.com. This synergy is attributed to its capacity to enhance immune cell infiltration (T cells, NK cells) and function (M1 TAM polarization, reduced MDSCs) while decreasing immunosuppressive metabolites researchgate.netaacrjournals.orgnih.govaacrjournals.orgdracenpharma.comresearchgate.netdracenpharma.comnih.gov. Clinical trials are actively investigating combinations with agents like KEYTRUDA (pembrolizumab) and durvalumab dracenpharma.comfibrofoundation.orgfibrofoundation.orgmycancergenome.orgdracenpharma.com.

Combinations with Targeted Therapies: Preclinical data suggest that this compound's efficacy can be further augmented by combination with other targeted agents. For instance, combining DRP-104 with MTAP inhibition demonstrated superior anti-tumor effects in prostate cancer models biorxiv.org. Its impact on purine metabolism and potential activation of the cGAS-STING pathway also suggests integration opportunities with therapies targeting DNA damage response or innate immunity biorxiv.orglarvol.com.

Novel Therapeutic Strategies: The drug's broad metabolic effects and immune-modulatory properties open avenues for combination with novel cancer treatments. For example, research into overcoming resistance to Osimertinib (B560133) in lung cancer highlights the potential of targeting glutamine metabolic dependency larvol.com. Furthermore, this compound's role in sensitizing cancer cells to ferroptosis upon GPX4 inhibition suggests potential this compound-ferroptosis combination therapies larvol.com. The specific metabolic rewiring in cancers like FLC, driven by genetic alterations, presents a rationale for combining this compound with immune checkpoint inhibitors to achieve a dual attack on tumor metabolism and immune evasion fibrofoundation.orgfibrofoundation.org.

Compound List:

this compound (DRP-104)

DON (6-Diazo-5-oxo-L-norleucine)

KEYTRUDA (pembrolizumab)

VEGF

KC (IL-8)

MDSC (Myeloid-derived suppressor cells)

T cells (including CD8+ T cells, CD4+ T cells)

NK cells

NKT cells

TAMs (Tumor-associated macrophages)

GLS1 (Glutaminase 1)

GLS2 (Glutaminase 2)

MTAP (Methylthioadenosine Phosphorylase)

GPX4 (Glutathione Peroxidase 4)

BPTES

CB-839 (Telaglenastat)

Atezolizumab

Durvalumab

Docetaxel

Osimertinib

Trimetinib

LHRH modulators

CYP17A1 inhibitors

AR antagonists

MYC

KEAP1

NRF2

STK11

KRAS

PD-L1

PD-1

CTLA-4

FGAR

ATP

PGE2

NAD+

GSH/GSSG

MTA

DNAJB1-PRKACA fusion

Q & A

Q. What experimental models are most appropriate for studying Sirpiglenastat's mechanism of action in glutamine metabolism?

Methodological Answer: Preclinical studies should utilize in vitro assays (e.g., glutaminase activity assays in cancer cell lines) and in vivo models (e.g., xenograft mice with glutamine-dependent tumors) to validate this compound's efficacy as a glutamine antagonist. Include orthogonal validation methods, such as metabolomic profiling (e.g., LC-MS) to quantify changes in glutamine/glutamate levels post-treatment . For reproducibility, adhere to NIH guidelines for preclinical reporting, including randomization, blinding, and statistical power calculations .

Q. How can researchers design robust pharmacokinetic (PK) studies for this compound in early-phase clinical trials?

Methodological Answer: Employ a population PK modeling approach to account for inter-individual variability in drug metabolism. Collect serial plasma samples during Phase I trials (NCT04471415) to assess parameters like AUC, Cmax, and half-life. Validate assays using mass spectrometry to ensure sensitivity and specificity, and correlate PK data with pharmacodynamic biomarkers (e.g., circulating glutamine levels) .

Q. What biomarkers are critical for evaluating this compound's target engagement in clinical trials?

Methodological Answer: Prioritize biomarkers linked to glutamine metabolism, such as:

  • Direct targets : Glutaminase enzyme activity (measured via enzymatic assays in tumor biopsies).
  • Downstream effects : ATP levels, mTOR pathway activation (via immunohistochemistry or RNA sequencing). Use longitudinal sampling to track biomarker dynamics and establish dose-response relationships. Ensure biomarker assays are CLIA-certified for clinical validity .

Advanced Research Questions

Q. How should researchers address discrepancies between preclinical and clinical efficacy data for this compound?

Methodological Answer: Conduct a retrospective translational analysis to identify confounding factors:

  • Compare tumor microenvironments (e.g., hypoxia, stromal interactions) between preclinical models and patient samples.
  • Use multi-omics integration (proteomics, transcriptomics) to pinpoint resistance mechanisms (e.g., compensatory amino acid transporters).
  • Apply Bayesian statistical frameworks to quantify uncertainty in cross-study comparisons .

Q. What statistical methods are optimal for analyzing heterogeneous response data in this compound combination therapy trials?

Methodological Answer: Implement a hierarchical mixed-effects model to account for patient subgroups and tumor heterogeneity. For time-to-event endpoints (e.g., progression-free survival), use Cox proportional hazards regression with stratification by molecular biomarkers. Pre-specify adaptive trial designs to re-estimate sample sizes if interim analyses reveal unexpected variability .

Q. How can researchers validate this compound's off-target effects without compromising study validity?

Methodological Answer:

  • Perform chemical proteomics (e.g., thermal shift assays or affinity purification mass spectrometry) to identify unintended protein interactions.
  • Use CRISPR-Cas9 screens in isogenic cell lines to distinguish on-target vs. off-target effects.
  • Apply false discovery rate (FDR) corrections in high-throughput datasets to minimize Type I errors .

Q. What strategies mitigate bias in retrospective analyses of this compound's real-world evidence (RWE)?

Methodological Answer: Apply propensity score matching to balance covariates (e.g., age, prior therapies) between treatment cohorts. Validate RWE against prospective trial data (NCT04471415) to assess external validity. Use sensitivity analyses to quantify the impact of unmeasured confounders (e.g., immortal time bias) .

Methodological Frameworks

How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound studies?

Methodological Answer:

  • Feasible : Ensure access to validated this compound analogs and clinical trial biospecimens.
  • Novel : Focus on understudied mechanisms (e.g., this compound's impact on tumor immunogenicity).
  • Ethical : Adhere to IRB protocols for patient-derived xenograft (PDX) models and informed consent in trials.
  • Relevant : Align with NIH priorities for metabolic oncology .

Q. What data-sharing standards apply to this compound research to enhance reproducibility?

Methodological Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Deposit raw metabolomic data in repositories like MetaboLights.
  • Use controlled vocabularies (e.g., MeSH terms) for metadata annotation.
  • Publish negative results in platforms like Zenodo to counter publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.